molecular formula C6H5F2NO3 B2693269 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1552636-95-9

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2693269
CAS No.: 1552636-95-9
M. Wt: 177.107
InChI Key: KYNYXYQHNVAUBI-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often results in significant changes in their physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylating reagents. For example, the reaction of oxazole with 1,1-difluoroethyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-based catalysts can enhance the reaction efficiency and selectivity, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield difluoroethyl-substituted oxazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various difluoroethyl-substituted oxazole derivatives, which can have different functional groups depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of the oxazole ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c1-6(7,8)4-2-3(5(10)11)9-12-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNYXYQHNVAUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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